Ethyl 2-(2-bromophenoxy)propanoate Ethyl 2-(2-bromophenoxy)propanoate
Brand Name: Vulcanchem
CAS No.: 832737-55-0
VCID: VC8297893
InChI: InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C(C)OC1=CC=CC=C1Br
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Ethyl 2-(2-bromophenoxy)propanoate

CAS No.: 832737-55-0

Cat. No.: VC8297893

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromophenoxy)propanoate - 832737-55-0

Specification

CAS No. 832737-55-0
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name ethyl 2-(2-bromophenoxy)propanoate
Standard InChI InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3
Standard InChI Key SXTNXTUVKGTSCK-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)OC1=CC=CC=C1Br
Canonical SMILES CCOC(=O)C(C)OC1=CC=CC=C1Br

Introduction

Ethyl 2-(2-bromophenoxy)propanoate is an organic compound widely studied for its applications in synthetic organic chemistry and pharmaceutical research. It belongs to the class of halogenated esters, characterized by the presence of a bromophenoxy group attached to a propanoate moiety. This compound exhibits unique chemical reactivity due to the bromine atom and ester functional groups, making it valuable for various chemical transformations.

Molecular Data

PropertyValue
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Functional GroupsBromophenoxy, Ester

Structural Features

  • The compound consists of a bromine atom attached to an aromatic ring, which enhances its electrophilic properties.

  • The ester group makes it susceptible to hydrolysis and nucleophilic substitution reactions.

Synthesis

Ethyl 2-(2-bromophenoxy)propanoate is typically synthesized via esterification:

  • Starting Materials:

    • 2-(2-bromophenoxy)propanoic acid

    • Ethanol

    • Acid catalyst (e.g., sulfuric acid)

  • Reaction Conditions:

    • Refluxing the reactants in the presence of the acid catalyst drives the reaction to completion.

  • Industrial Scale Production:

    • Continuous flow processes are employed to enhance yield and efficiency.

    • Automated reactors are used to optimize parameters like temperature and pressure.

Analytical Characterization

To confirm the structure and purity of ethyl 2-(2-bromophenoxy)propanoate, spectroscopic techniques are employed:

  • Nuclear Magnetic Resonance (NMR): Used to identify hydrogen and carbon environments.

  • Infrared Spectroscopy (IR): Detects functional groups such as ester carbonyl (C=O) and aromatic C-H bonds.

  • Mass Spectrometry (MS): Confirms molecular weight.

Key Reactions

  • Nucleophilic Substitution:

    • The bromine atom acts as a leaving group, enabling substitution reactions.

  • Ester Hydrolysis:

    • Under acidic or basic conditions, the ester group is hydrolyzed to form the corresponding carboxylic acid.

Organic Synthesis

Ethyl 2-(2-bromophenoxy)propanoate serves as an intermediate in synthesizing more complex molecules due to its electrophilic nature.

Pharmaceutical Research

  • The compound's structural framework is explored for potential antimicrobial activity.

  • Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting pharmacological relevance.

Safety and Handling

While specific safety data for ethyl 2-(2-bromophenoxy)propanoate is limited, general precautions for halogenated esters include:

  • Use in well-ventilated areas or fume hoods.

  • Avoid direct contact with skin or eyes; wear appropriate personal protective equipment (PPE).

  • Store in a cool, dry place away from incompatible substances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator